N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings, including a benzodioxin ring, a thieno[2,3-d]pyrimidin ring, and a fluorophenyl group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a benzodioxin ring attached to a thieno[2,3-d]pyrimidin ring via an amine linkage, and a fluorophenyl group attached to the thieno[2,3-d]pyrimidin ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is part of a class of substituted tricyclic compounds that have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal activities against a range of bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis of these compounds involves the use of piperidin-4-one Hydrochloride and benzenesulfonyl chloride as starting materials, and their antimicrobial efficacy has been tested against bacteria such as Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as fungi like Aspergillus niger, Aspergillus flavus, Fusarium oxisporium, and Trichoderma viride (Mittal, Sarode, & Vidyasagar, 2011).
Antiproliferative Effects and Anticancer Potential
Research has also been conducted on the antiproliferative effects of analogues of this compound, demonstrating their potential as anticancer agents. Efficient microwave-assisted chemical processes have been applied to synthesize bioisosteric analogues, showing inhibitory effects on human colorectal cancer cell proliferation. These findings suggest that such compounds may have therapeutic applications in cancer treatment (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).
Synthesis and Antitumor and Antibacterial Agents
Further studies have synthesized novel series of compounds including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, showing potential as antitumor and antibacterial agents. These compounds have been evaluated in vitro against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), with some compounds showing higher activity than standard drugs like doxorubicin. Additionally, they have been screened for antibacterial activity, exhibiting high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-13-3-1-12(2-4-13)15-10-27-20-18(15)19(22-11-23-20)24-14-5-6-16-17(9-14)26-8-7-25-16/h1-6,9-11H,7-8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJDFIYTKWATEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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